- Transnitrosation of alicyclic N-nitrosamines containing sulfur atoms in five- or six-membered ringsHeterocycles, 2023, 106(5), 847-857,
Cas no 97170-10-0 ((R)-2-Hydroxyethyl-L-cysteine)

(R)-2-Hydroxyethyl-L-cysteine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Hydroxyethyl-L-cysteine
- Cysteine,S-(2-hydroxyethyl)-
- S-hydroxyethylcysteine
- DL-Cysteine, S-(2-hydroxyethyl)- (ZCI)
- DL
- S-(2-Hydroxyethyl)cysteine (ACI)
- 2-Amino-3-((2-hydroxyethyl)thio)propanoic acid
- 2-Amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid
-
- MDL: MFCD04038652
- Inchi: 1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)
- InChI Key: MWFRVMDVLYIXJF-UHFFFAOYSA-N
- SMILES: O=C(C(CSCCO)N)O
Computed Properties
- Exact Mass: 165.046
- Monoisotopic Mass: 165.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109A^2
Experimental Properties
- Density: 1.362
- Boiling Point: 379.9°Cat760mmHg
- Flash Point: 183.6°C
- PSA: 108.85000
- LogP: -0.17590
(R)-2-Hydroxyethyl-L-cysteine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529088-250mg |
S-(2-hydroxyethyl)cysteine |
97170-10-0 | 98% | 250mg |
¥4579.00 | 2024-04-23 | |
abcr | AB542995-250 mg |
2-Amino-3-(2-hydroxyethylthio)propanoic acid; . |
97170-10-0 | 250MG |
€524.50 | 2023-04-14 | ||
abcr | AB542995-1 g |
2-Amino-3-(2-hydroxyethylthio)propanoic acid; . |
97170-10-0 | 1g |
€1,231.10 | 2023-04-14 | ||
Ambeed | A989225-1g |
2-Amino-3-(2-hydroxyethylthio)propanoic acid |
97170-10-0 | 95% | 1g |
$1331.0 | 2024-04-16 | |
1PlusChem | 1P01X9AB-250mg |
2-Amino-3-(2-hydroxyethylthio)propanoicacid |
97170-10-0 | 95% | 250mg |
$365.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529088-1g |
S-(2-hydroxyethyl)cysteine |
97170-10-0 | 98% | 1g |
¥13496.00 | 2024-04-23 | |
Cooke Chemical | LN6867957-1g |
97170-10-0 | S-(2-hydroxyethyl)cysteine | 1g |
RMB 3672.00 | 2025-02-21 | ||
abcr | AB542995-1g |
2-Amino-3-(2-hydroxyethylthio)propanoic acid; . |
97170-10-0 | 1g |
€1250.40 | 2025-02-15 | ||
abcr | AB542995-250mg |
2-Amino-3-(2-hydroxyethylthio)propanoic acid; . |
97170-10-0 | 250mg |
€532.20 | 2025-02-15 |
(R)-2-Hydroxyethyl-L-cysteine Production Method
Production Method 1
Production Method 2
- Synthesis of optically active 1,4-thiazane-3-carboxylic acid via optical resolution by preferential crystallization of (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochlorideBioscience, 1998, 62(12), 2382-2387,
(R)-2-Hydroxyethyl-L-cysteine Raw materials
(R)-2-Hydroxyethyl-L-cysteine Preparation Products
(R)-2-Hydroxyethyl-L-cysteine Related Literature
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on (R)-2-Hydroxyethyl-L-cysteine
Recent Advances in (R)-2-Hydroxyethyl-L-cysteine (CAS: 97170-10-0) Research: A Comprehensive Review
(R)-2-Hydroxyethyl-L-cysteine (CAS: 97170-10-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its hydroxyethyl side chain, has shown promising applications in drug development, particularly in the synthesis of peptide-based therapeutics and prodrugs. Recent studies have highlighted its role in enhancing drug stability, improving bioavailability, and serving as a key intermediate in the synthesis of novel bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of (R)-2-Hydroxyethyl-L-cysteine as a building block for the development of targeted anticancer agents. The research demonstrated that incorporation of this compound into peptide sequences significantly improved tumor-targeting efficiency and reduced off-target effects. The study utilized advanced computational modeling techniques to predict the optimal configuration for maximizing binding affinity to cancer cell receptors, followed by in vitro and in vivo validation.
In the realm of neurodegenerative disease research, (R)-2-Hydroxyethyl-L-cysteine has shown potential as a neuroprotective agent. A 2024 publication in ACS Chemical Neuroscience reported that derivatives of this compound exhibited potent antioxidant properties and the ability to chelate metal ions implicated in oxidative stress pathways. The research team employed NMR spectroscopy and mass spectrometry to characterize the compound's interactions with neuronal proteins, providing mechanistic insights into its protective effects.
The pharmaceutical industry has also recognized the value of (R)-2-Hydroxyethyl-L-cysteine in drug formulation. Recent patent filings (2023-2024) describe its use as a stabilizer in biopharmaceutical preparations, particularly for monoclonal antibodies and recombinant proteins. The compound's ability to prevent aggregation and maintain protein conformation under stress conditions has made it an attractive excipient for next-generation biologics.
From a synthetic chemistry perspective, novel methodologies for the efficient production of (R)-2-Hydroxyethyl-L-cysteine have been developed. A 2024 study in Organic Process Research & Development presented an enzymatic asymmetric synthesis route with exceptional enantioselectivity (>99% ee) and yield (92%). This green chemistry approach significantly reduces the environmental impact compared to traditional chemical synthesis methods while maintaining high purity standards required for pharmaceutical applications.
Looking forward, the unique properties of (R)-2-Hydroxyethyl-L-cysteine position it as a versatile tool in medicinal chemistry. Ongoing clinical trials are investigating its derivatives for various therapeutic indications, including metabolic disorders and infectious diseases. The compound's dual functionality (thiol and hydroxyl groups) provides multiple points for structural modification, enabling the development of tailored pharmaceutical agents with optimized pharmacokinetic profiles.
97170-10-0 ((R)-2-Hydroxyethyl-L-cysteine) Related Products
- 616-91-1(Acetylcysteine)
- 4026-48-6(N-Methylcysteine)
- 186537-58-6(Carboxymethylcysteine)
- 52-67-5(Penicillamine)
- 131685-11-5(N-Acetyl-L-cysteine-d3)
- 408523-30-8(3-methylquinoline-2-carbaldehyde)
- 2171697-87-1(3-3-cyclohexyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid)
- 1013799-01-3(2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole)
- 1423622-87-0(2-(4-Chloro-2-methylphenoxy)-1-(1,2,5-dithiazepan-5-yl)propan-1-one)
- 1007505-19-2(1-(propan-2-yl)-1H-pyrazol-5-ylmethanamine)
